REACTION_CXSMILES
|
[N:1]([C:4](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH2:17][CH3:18])[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1]2)[CH3:18]
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Name
|
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
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Quantity
|
2.061 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OC)=CC1=C(C=CC=C1)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C2C=C(NC2=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |